L-Dihydroorotic acid is a naturally occurring compound involved in pyrimidine biosynthesis. [, ] It serves as a precursor to pyrimidines, which are essential components of nucleic acids like DNA and RNA. [] L-Dihydroorotic acid is found in various organisms, including bacteria and yeast. [, ] Specifically, L-Dihydroorotic acid can be utilized by certain "pyrimidineless" lactobacilli to promote growth. []
Related Compounds
Orotic Acid (4-carboxyuracil)
Compound Description: Orotic acid is a heterocyclic compound and an intermediate in the pyrimidine biosynthesis pathway. It acts as a precursor to pyrimidine nucleotides, essential components of DNA and RNA [].
Relevance: Orotic acid is the direct precursor of L-Dihydroorotic acid in the pyrimidine biosynthesis pathway. The enzyme dihydroorotate dehydrogenase catalyzes the reversible reduction of orotic acid to L-Dihydroorotic acid [].
D-Dihydroorotic Acid
Compound Description: D-Dihydroorotic acid is the enantiomer of L-Dihydroorotic acid. While L-Dihydroorotic acid is biologically active and serves as an intermediate in pyrimidine synthesis, its D-enantiomer does not exhibit the same biological activity [].
Relevance: D-Dihydroorotic acid acts as an antimetabolite of L-Dihydroorotic acid, potentially interfering with its utilization by certain lactic acid bacteria []. This highlights the stereospecificity of biological systems and the importance of the L-enantiomer in pyrimidine biosynthesis.
Uracil
Relevance: Uracil, along with orotic acid and L-Dihydroorotic acid, can be microbiologically determined in a mixture using differential assay methods, highlighting their interconnected roles in pyrimidine metabolism [].
L-Ureidosuccinic acid
Compound Description: L-Ureidosuccinic acid is an acyclic compound formed during the pyrimidine biosynthesis pathway. It is generated from the reversible hydrolysis of L-Dihydroorotic acid [].
Relevance: L-Ureidosuccinic acid is a direct metabolic product of L-Dihydroorotic acid. The enzyme dihydroorotase catalyzes this reversible hydrolysis reaction, signifying their close relationship in the pyrimidine synthesis pathway [].
L-5-Carboxymethylhydantoin
Compound Description: L-5-Carboxymethylhydantoin is formed from the cyclization of L-ureidosuccinic acid in the pyrimidine biosynthesis pathway. This reaction is catalyzed by the enzyme 5-carboxymethylhydantoinase [].
Relevance: L-5-Carboxymethylhydantoin is indirectly related to L-Dihydroorotic acid through their shared metabolic pathway. The formation of L-5-Carboxymethylhydantoin from L-ureidosuccinic acid, which itself is derived from L-Dihydroorotic acid, demonstrates their connection in the multi-step synthesis of pyrimidines [].
5-N-Methylformamido-L-Dihydroorotic Acid
Compound Description: 5-N-Methylformamido-L-dihydroorotic acid is a derivative of L-Dihydroorotic acid identified as a substrate for a mitochondrial oxidase system in Neurospora crassa [].
Relevance: This compound's ability to act as a substrate alongside L-Dihydroorotic acid for the same oxidase system suggests a potential connection in their metabolic pathways and biological roles within Neurospora crassa [].
N-Carbamyl-L-Aspartic Acid
Compound Description: N-Carbamyl-L-Aspartic acid is a precursor in the pyrimidine biosynthesis pathway, preceding the formation of L-Dihydroorotic Acid [].
Relevance: The accumulation of N-Carbamyl-L-Aspartic acid alongside L-Dihydroorotic acid upon dihydroorotate dehydrogenase (DHODH) inhibition reveals their sequential relationship in the pathway. This inhibition prevents the conversion of N-Carbamyl-L-Aspartic acid to L-Dihydroorotic acid, leading to the buildup of both compounds [].
Uridine and Cytidine
Relevance: Both uridine and cytidine can reverse the cytotoxic effects induced by DHODH inhibitors, which block the formation of L-Dihydroorotic Acid []. This reversal highlights their downstream position in the pyrimidine synthesis pathway and their ability to compensate for the blocked L-Dihydroorotic Acid production.
Relevance: The depletion of these downstream pyrimidine nucleotides upon DHODH inhibition, which also affects L-Dihydroorotic Acid production, further underscores the flow of pyrimidine biosynthesis. This depletion occurs because the blocked production of L-Dihydroorotic Acid ultimately hinders the synthesis of these essential nucleotides [].
5'-Phosphoribosyl-N-formylglycinamide
Relevance: The depletion of 5'-phosphoribosyl-N-formylglycinamide upon DHODH inhibition, the target of which is also involved in L-Dihydroorotic acid synthesis, indicates a potential link between pyrimidine and purine biosynthesis pathways. This observation suggests that interfering with L-Dihydroorotic Acid production might have downstream consequences for purine synthesis [].
Source
L-Dihydroorotic acid can be derived from various biological sources, including human plasma, where it exists naturally as part of metabolic pathways. It can also be synthesized through enzymatic processes or chemical methods.
Classification
L-Dihydroorotic acid is classified as a pyrimidine derivative. It is recognized as a metabolite in the biosynthetic pathways leading to nucleotides and nucleic acids.
Synthesis Analysis
Methods of Synthesis
Enzymatic Synthesis: L-Dihydroorotic acid can be produced through enzymatic reactions involving specific enzymes such as dihydroorotate dehydrogenase. This method is often favored for its specificity and efficiency.
Chemical Synthesis: Various chemical methods have been developed for synthesizing L-dihydroorotic acid. One notable approach involves the reaction of maleic anhydride with urea under controlled conditions to yield L-dihydroorotic acid through a series of bromination and debromination steps.
Technical Details: The enzymatic preparation typically involves incubating substrates with purified enzymes under optimal conditions (temperature, pH) to maximize yield. In chemical synthesis, conditions such as temperature control and pressure management are crucial for achieving high purity and yield.
Molecular Structure Analysis
Structure
L-Dihydroorotic acid has a molecular formula of C5H6N2O4 and a molecular weight of 158.11 g/mol. Its structure consists of a pyrimidine ring with two carboxyl groups and an amine group attached, which are critical for its biological activity.
L-Dihydroorotic acid participates in several key biochemical reactions:
Conversion to Orotic Acid: The primary reaction involves the oxidation of L-dihydroorotic acid to orotic acid by dihydroorotate dehydrogenase, which is crucial in the pyrimidine biosynthetic pathway.
Formation of Nucleotides: L-Dihydroorotic acid can also be phosphorylated to form nucleotides, contributing to nucleotide pool homeostasis in cells.
Technical Details
The enzymatic reactions involving L-dihydroorotic acid are typically characterized by their specificity and efficiency, often employing cofactors such as nicotinamide adenine dinucleotide (NAD+) in redox reactions.
Mechanism of Action
L-Dihydroorotic acid functions primarily through its role as a substrate for dihydroorotate dehydrogenase. This enzyme catalyzes its conversion into orotic acid while reducing nicotinamide adenine dinucleotide (NAD+) to NADH, thus playing a pivotal role in the regulation of pyrimidine synthesis.
Process Data
The mechanism involves:
Binding of L-dihydroorotic acid to the active site of dihydroorotate dehydrogenase.
Oxidation reaction facilitated by NAD+.
Release of orotic acid and NADH as products.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White crystalline powder.
Solubility: Soluble in water; slightly soluble in alcohol.
Melting Point: Approximately 165 °C.
Chemical Properties
pH Stability: Stable at neutral pH.
Stability: Can be stored at -20 °C for extended periods without significant degradation.
Reactivity: Reacts with strong acids and bases; sensitive to light when in solution.
Applications
L-Dihydroorotic acid has several important scientific uses:
Biochemical Research: It serves as a substrate for studies involving pyrimidine metabolism and enzyme kinetics.
Pharmaceutical Development: Due to its role in cell proliferation, it is being explored as a target for drugs aimed at treating cancers and autoimmune diseases by inhibiting dihydroorotate dehydrogenase.
Clinical Diagnostics: Levels of L-dihydroorotic acid in plasma can serve as biomarkers for certain metabolic disorders related to pyrimidine synthesis.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Jujuboside A is a triterpenoid. (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a natural product found in Ziziphus jujuba, Ziziphus jujuba var. spinosa, and Ziziphus lotus with data available.
JUN68744 is a useful peptide linker for synthesis of PSMA-617 (vipivotide tetraxetan), which is a ligand used to make 177Lu-PSMA-617, a radioactive molecule to fight cancer. PSMA-617 originally was developed at the German Cancer Research Center and the Heidelberg University Hospital. ABX held the exclusive license to bring the treatment, which targets prostate-specific membrane antigen (PSMA), through early clinical development. JUN68744 has CAS#1703768-74-4. According to Hodoodo Chemical Nomenclature, its name is JUN68744.